![molecular formula C10H12ClN3S B2534488 N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 73161-60-1](/img/structure/B2534488.png)
N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea
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Description
N-(4-chlorophenyl)-N’-[(dimethylamino)methylene]thiourea (4-CP-DMAT) is a thiourea-based compound that has recently been studied for its potential medicinal applications. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments, as well as its potential as a therapeutic drug.
Scientific Research Applications
Crystal Structure and Synthesis
- Crystal Structure Analysis : N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea-related compounds have been synthesized and characterized, with their crystal structures determined via X-ray diffraction. This analysis helps in understanding the molecular geometry and intermolecular interactions of these compounds (Saeed & Parvez, 2005).
- Characterization of Derivatives : Various derivatives of N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea have been synthesized and characterized using spectroscopic techniques. These derivatives exhibit unique structural features and properties (Yusof et al., 2010).
Potential Biological Applications
- Antimicrobial Activities : Some synthesized compounds related to N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea have shown significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).
- Photocatalysis : N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea-related compounds have been used in the synthesis of CuS nanoparticles, which show excellent photocatalytic activity in the degradation of organic pollutants under natural sunlight (Nethravathi et al., 2019).
properties
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-(dimethylaminomethylidene)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZAPBYVAKUFY-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea |
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